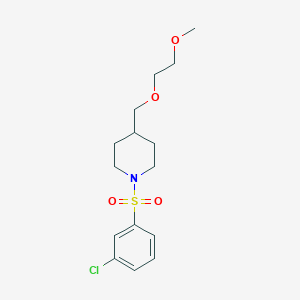
1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine is a useful research compound. Its molecular formula is C15H22ClNO4S and its molecular weight is 347.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, enzyme inhibitory, and anticancer properties based on diverse research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a piperidine ring, a chlorophenyl sulfonyl group, and a methoxyethoxy methyl substituent, which contribute to its biological properties.
1. Antibacterial Activity
Several studies have reported the antibacterial efficacy of compounds similar to this compound. A study synthesized various piperidine derivatives and evaluated their antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The results indicated that these compounds exhibited moderate to strong antibacterial effects:
| Compound | Strain Tested | Activity Level |
|---|---|---|
| 1 | Salmonella typhi | Moderate |
| 2 | Bacillus subtilis | Strong |
| 3 | Escherichia coli | Weak |
| 4 | Staphylococcus aureus | Moderate |
The activity was attributed to the sulfonamide moiety, which is known for its role in inhibiting bacterial growth by interfering with folate synthesis pathways .
2. Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. It has been reported that derivatives of piperidine can inhibit acetylcholinesterase (AChE) and urease, both of which are significant in various physiological processes:
| Enzyme | IC50 Value (µM) | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | 2.14 ± 0.003 | |
| Urease | Varies (strong inhibition) |
These findings suggest that compounds featuring the piperidine structure may have therapeutic potential in treating conditions related to cholinergic dysfunction and urease-associated diseases.
3. Anticancer Properties
Research into the anticancer properties of similar compounds indicates that they may exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group has been linked to enhanced anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.
In a comparative study of oxadiazole derivatives with similar structures, certain compounds demonstrated significant growth inhibition against cancer cell lines with IC50 values ranging from 10 to 30 µM . While specific data for this compound is limited, the structural similarities suggest potential for similar efficacy.
Case Studies
Case Study 1: Synthesis and Evaluation of Piperidine Derivatives
In a comprehensive study published by Aziz-ur-Rehman et al., various piperidine derivatives were synthesized, including those with sulfonamide functionalities. The study highlighted their antibacterial and enzyme inhibitory properties through both in vitro assays and molecular docking studies, indicating strong binding interactions with target enzymes .
Case Study 2: Anticancer Activity Assessment
Another study investigated the anticancer potential of oxadiazole derivatives, revealing that modifications in the piperidine structure could enhance cytotoxicity against specific tumor types. The results suggested that further exploration into the structure-activity relationship (SAR) could yield promising candidates for cancer therapy .
特性
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-4-(2-methoxyethoxymethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO4S/c1-20-9-10-21-12-13-5-7-17(8-6-13)22(18,19)15-4-2-3-14(16)11-15/h2-4,11,13H,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUVKHKTCKQMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














